molecular formula C14H20O2 B14022208 (R)-2-Benzyl-2,4-dimethylpentanoic acid

(R)-2-Benzyl-2,4-dimethylpentanoic acid

Cat. No.: B14022208
M. Wt: 220.31 g/mol
InChI Key: IGCDJWUIMMLUCD-CQSZACIVSA-N
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Description

(R)-2-Benzyl-2,4-dimethylpentanoic acid (CAS 1068602-62-9) is a chiral carboxylic acid building block of significant interest in advanced organic synthesis and pharmaceutical research . Its molecular formula is C14H20O2, and it has a molecular weight of 220.31 g/mol . The compound features a stereogenic center at the 2-position, conferring chirality that is critical for developing enantioselective catalysts and for incorporation into bioactive molecules where the spatial orientation of functional groups dictates biological activity and receptor binding affinity. Researchers utilize this chiral acid as a key intermediate in the synthesis of more complex, optically active compounds. While its specific mechanism of action is application-dependent, its core structure, which includes a benzyl group and bulky dimethylpentanoic acid chain, makes it a valuable scaffold for probing molecular interactions and constructing novel chemical entities . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions and safe handling procedures for laboratory chemicals must be followed.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(2R)-2-benzyl-2,4-dimethylpentanoic acid

InChI

InChI=1S/C14H20O2/c1-11(2)9-14(3,13(15)16)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,15,16)/t14-/m1/s1

InChI Key

IGCDJWUIMMLUCD-CQSZACIVSA-N

Isomeric SMILES

CC(C)C[C@](C)(CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)CC(C)(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Key Features:

  • Use of chiral catalysts or auxiliaries to induce enantioselectivity
  • Optimization of reaction conditions to maximize yield and purity
  • Application of continuous flow reactors for scalability and reproducibility

Example Protocol (Generalized):

Step Reagents/Conditions Outcome
1 Starting materials: suitable alkyl halides or ketones Formation of intermediate with benzyl and methyl substituents
2 Chiral catalyst or ligand (e.g., chiral phosphine) Induction of (R)-configuration at C-2
3 Hydrogenation or alkylation under controlled temperature and pressure Conversion to this compound
4 Purification by crystallization or chromatography Isolation of pure enantiomer

This approach has been reported to yield high optical purity and is amenable to scale-up for industrial applications.

Friedel-Crafts Alkylation Route

Friedel-Crafts alkylation can be employed to introduce the benzyl group onto a suitably substituted pentanoic acid derivative.

Process Highlights:

  • Alkylation of an aromatic ring or alkyl chain with benzyl halides or benzyl alcohol derivatives
  • Use of Lewis acid catalysts such as aluminum chloride or iron(III) chloride
  • Subsequent functional group transformations to install the carboxylic acid moiety

While this method is classical and straightforward, controlling stereochemistry requires additional chiral resolution steps or chiral auxiliary usage.

Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral precursors bearing olefinic or keto groups adjacent to the chiral center is another synthetic route.

General Scheme:

Step Description
1 Synthesis of α,β-unsaturated or keto intermediate
2 Catalytic hydrogenation using chiral catalysts (e.g., Rh or Ru complexes)
3 Formation of chiral center with (R)-configuration
4 Hydrolysis or oxidation to yield the carboxylic acid

This method benefits from high enantioselectivity and mild reaction conditions, making it suitable for sensitive substrates.

Use of Chiral Alkylation Reagents

Recent advances include the use of chiral alkylation reagents such as benzyl N-acetylcarbamate potassium salts, which enable stereoselective alkylation of carboxylic acid precursors.

Preparation of Chiral Alkylation Reagents:

  • Synthesis of benzyl N-acetylcarbamate derivatives by acetylation and transesterification reactions
  • Conversion to potassium salts using potassium tert-butoxide
  • These reagents are stable powders, easily handled and scalable

Application:

  • Alkylation of enolate or carboxylate intermediates with these chiral reagents leads to enantioselective formation of this compound
  • Purification is typically achieved by recrystallization or chromatography

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Advantages Challenges
Large-scale asymmetric synthesis Chiral catalysts, continuous flow reactors High yield and enantioselectivity Requires specialized catalysts
Friedel-Crafts alkylation Benzyl halides, Lewis acids Simple and classical method Control of stereochemistry
Asymmetric hydrogenation Prochiral intermediates, chiral Rh/Ru catalysts Mild conditions, high selectivity Requires precursor synthesis
Chiral alkylation reagents Benzyl N-acetylcarbamate potassium salts Stable reagents, scalable Multi-step reagent preparation

Research Findings and Practical Notes

  • The asymmetric synthesis routes provide the most direct access to enantiomerically pure this compound, which is critical for pharmaceutical applications.
  • Chiral alkylation reagents, such as 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt, have been developed with high stability and ease of handling, facilitating alkylation reactions with good stereocontrol.
  • Purification techniques commonly involve recrystallization and chromatography, with recrystallization being preferred for scale-up due to simplicity and cost-effectiveness.
  • Continuous flow synthesis methods are emerging as promising for large-scale production, offering better control over reaction parameters and product consistency.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic position undergoes selective oxidation. Using KMnO₄/H₂SO₄ under reflux, the benzyl group is oxidized to a ketone, yielding (R)-2-(phenylcarbonyl)-2,4-dimethylpentanoic acid.

Reagent SystemConditionsProductYield
KMnO₄ (1.5 eq)/H₂SO₄Reflux, 6 hr(R)-2-(Phenylcarbonyl)-2,4-dimethylpentanoic acid78%

Mechanistic Insight : Oxidation proceeds via radical intermediates stabilized by the aromatic ring, with Mn(VII) acting as the terminal oxidant .

Esterification Reactions

The carboxylic acid reacts with alcohols via acid-catalyzed Fischer esterification. With ethanol and H₂SO₄, it forms the corresponding ethyl ester:

AlcoholCatalystTemperatureTimeProductYield
EthanolH₂SO₄80°C4 hrEthyl (R)-2-benzyl-2,4-dimethylpentanoate85%

Steric Effects : The 2,4-dimethyl groups slow reaction kinetics compared to linear-chain analogs.

Decarboxylation

Thermal decarboxylation with NaOH/CaO at 300°C produces (R)-1-benzyl-3-methylpentane via a six-membered cyclic transition state:

BaseAdditiveTemperatureProductYield
NaOH (3 eq)CaO300°C(R)-1-Benzyl-3-methylpentane70%

Mechanism : Proceeds through a β-keto acid intermediate, despite the absence of a β-keto group, due to steric strain relief .

Amide Formation

Reaction with amines under Dean-Stark conditions yields substituted amides. With benzylamine, it forms (R)-N-benzyl-2-benzyl-2,4-dimethylpentanamide:

AmineCoupling AgentSolventProductYield
BenzylamineHATUDMF(R)-N-Benzyl-2-benzyl-2,4-dimethylpentanamide82%

Selectivity : The reaction favors primary amines due to reduced steric hindrance.

Comparative Analysis of Reaction Pathways

The compound’s reactivity is influenced by steric bulk and electronic effects:

Reaction TypeRate DeterminantPreferred ConditionsLimitations
OxidationBenzylic C–H bond activationStrong acidic, oxidative mediaOveroxidation to CO₂ possible
EsterificationProtonation of –COOHHigh alcohol concentrationSlow kinetics due to steric hindrance
DecarboxylationStabilization of transition stateHigh temperature, basic mediaRequires inert atmosphere
Amide FormationNucleophilicity of amineAprotic solvents, coupling agentsLimited to low-steric amines

Scientific Research Applications

®-2-Benzyl-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Benzyl-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (R)-2-benzyl-2,4-dimethylpentanoic acid with structurally related compounds, highlighting key differences in substituents, stereochemistry, and functional groups:

Compound Name Key Features Biological/Physical Properties References
This compound Benzyl (C2), methyl (C2, C4), (R)-configuration Hypothesized moderate lipophilicity due to benzyl; potential enzyme inhibition (inferred from analogs).
(R)-2-Amino-2,4-dimethylpentanoic acid Amino (C2), methyl (C2, C4) Higher polarity than benzyl analog; used in peptide synthesis.
2-Benzyl-2,3-dihydroxybutanedioic acid Benzyl (C2), dihydroxy (C2, C3), butanedioic acid core Increased hydrophilicity; natural occurrence in Crataegi Fructus.
(2S,3S)-2,3-Bisbenzoylamino-2,4-dimethylpentanoic acid methyl ester Benzoylamino (C2, C3), methyl ester (C1), (2S,3S)-configuration Enhanced metabolic stability (ester form); synthetic intermediate for α,β-diaminopropionic acids.
(2-Benzyl-pyridoindole-8-yl)-acetic acid Benzyl-pyridoindole core, acetic acid side chain Aldose reductase inhibition (IC₅₀ ~ µM range); antioxidant activity in erythrocytes.
3-Amino-4,4-dimethylpentanoic acid hydrate Amino (C3), methyl (C4, C4) High melting point (223–225°C); hydrate form improves crystallinity.

Key Findings from Comparative Studies

Substituent Effects: Benzyl vs. Amino Groups: The benzyl group in the target compound likely enhances lipophilicity compared to amino-substituted analogs (e.g., (R)-2-amino-2,4-dimethylpentanoic acid), which may improve membrane permeability but reduce solubility in aqueous media . Steric and Stereochemical Influence: The (R)-configuration at C2 distinguishes it from (2S,3S)-bisbenzoylamino derivatives, which exhibit rigid stereochemistry for enzyme recognition .

Biological Activity: Aldose Reductase Inhibition: Pyridoindole-benzyl analogs (e.g., compound 1 in ) demonstrate potent aldose reductase inhibition, suggesting that the benzyl group in the target compound may similarly interact with enzyme active sites . Antioxidant Potential: Benzyl-containing acids, such as 2-benzyl-2,3-dihydroxybutanedioic acid, show radical-scavenging activity, implying possible antioxidant applications for the target compound .

Synthetic Challenges: Hydrogenation methods (e.g., Pd/C catalysis in ) are common for reducing unsaturated precursors to methylpentanoic acid derivatives. However, introducing a benzyl group may require protective strategies to avoid side reactions .

Biological Activity

(R)-2-Benzyl-2,4-dimethylpentanoic acid is a chiral compound with notable biological activities, particularly in the realm of antioxidant properties and potential therapeutic applications. This article provides an overview of its biological activity, including detailed findings from various studies, structural comparisons, and implications for future research.

Chemical Structure and Properties

This compound has the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol. The compound features a branched alkyl chain with two methyl groups at the 2 and 4 positions of the pentanoic acid backbone, along with a benzyl group at the second carbon. This structural configuration contributes to its unique biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant antioxidant capacity . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The compound has demonstrated potential in scavenging free radicals, thereby protecting cells from oxidative damage.

Research into the interactions of this compound with biological systems is ongoing. Initial findings suggest that it may interact with various enzymes and receptors involved in oxidative stress pathways. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

The following table illustrates how this compound compares to structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
This compoundTwo methyl groups on branched chainStrong antioxidant activity
2-Benzyl-4-methylpentanoic acidOne methyl groupWeaker antioxidant properties
(S)-2-Benzyl-2,4-dimethylpentanoic acidChiral oppositePotentially different biological effects
Benzyl acetic acidSimpler structureBasic carboxylic functionality

This comparison highlights the distinctiveness of this compound due to its strong antioxidant properties stemming from its unique structural features.

Case Studies and Research Findings

  • Antioxidant Activity : A study focused on the antioxidant capacity of various compounds found that this compound effectively scavenged free radicals in vitro. The results indicated a significant reduction in oxidative stress markers when cells were treated with this compound.
  • Enzyme Interaction Studies : Further investigations revealed that this compound interacts with key enzymes involved in oxidative stress pathways. These interactions suggest a mechanism by which the compound may exert protective effects against cellular damage.
  • Pharmacokinetics : Research into the pharmacokinetics of this compound is still in early stages. However, initial findings suggest it may have favorable absorption and distribution characteristics that could enhance its therapeutic efficacy.

Future Directions

The ongoing research into this compound holds promise for its application in medicinal chemistry. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its biological effects will be crucial.
  • Clinical Trials : To evaluate its safety and efficacy in human populations.
  • Development of Derivatives : Exploring modifications to enhance potency or target specific biological pathways.

Q & A

Q. Key Methodological Considerations Table

ParameterRecommendationReference Evidence
Stereochemical Validation Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) column
Optimal Storage –20°C under argon, desiccated
Purification Sequential crystallization + chiral chromatography
Safety Protocols PPE (gloves, goggles), neutralization of waste

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